molecular formula C26H28N4O3S B2870941 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide CAS No. 1260918-91-9

2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2870941
CAS No.: 1260918-91-9
M. Wt: 476.6
InChI Key: DVBZYJGPDQQTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolo[3,2-d]pyrimidine derivative featuring a 3-butyl group at position 3, a 4-oxo moiety, a phenyl group at position 7, and a sulfanyl-linked acetamide substituent at position 2. The N-(4-ethoxyphenyl)acetamide group introduces additional hydrogen-bonding capacity and lipophilicity, which may influence pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-3-5-15-30-25(32)24-23(21(16-27-24)18-9-7-6-8-10-18)29-26(30)34-17-22(31)28-19-11-13-20(14-12-19)33-4-2/h6-14,16,27H,3-5,15,17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBZYJGPDQQTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the butyl, phenyl, and ethoxyphenylacetamide groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and coupling reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems can also help in maintaining consistent reaction conditions and minimizing human error. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Reactivity of Key Functional Groups

The compound contains three reactive domains:

  • Pyrrolopyrimidine core : Susceptible to electrophilic substitution at nitrogen atoms and aromatic positions.

  • Sulfanyl (S–) group : Prone to oxidation or nucleophilic substitution.

  • Acetamide moiety : Capable of hydrolysis or condensation reactions.

Documented Reaction Pathways

While direct experimental data for this compound is limited, analogous pyrrolopyrimidine derivatives exhibit the following reactions:

Reaction Type Reagents/Conditions Products/Outcomes
Sulfanyl oxidation H₂O₂, acidic or alkaline conditionsSulfoxide or sulfone derivatives
Nucleophilic substitution Alkyl halides (e.g., CH₃I)S-alkylated pyrrolopyrimidine derivatives
Acetamide hydrolysis NaOH/H₂O, reflux2-mercapto-pyrrolopyrimidine + 4-ethoxyaniline
Electrophilic substitution HNO₃/H₂SO₄ (nitration)Nitro-substituted derivatives at C5 or C7 positions
Condensation Aldehydes (e.g., benzaldehyde)Schiff base formation at acetamide’s NH group

Sulfanyl Oxidation

The sulfanyl group undergoes oxidation to sulfoxide or sulfone states under mild oxidative conditions (e.g., H₂O₂ in acetic acid). This modifies electron density in the pyrrolopyrimidine ring, potentially altering biological activity.

Nucleophilic Substitution

The S– group acts as a nucleophile, reacting with alkyl halides to form thioether linkages. For example:

Compound+CH3IS CH3 derivative+HI\text{Compound}+\text{CH}_3\text{I}\rightarrow \text{S CH}_3\text{ derivative}+\text{HI}

Reaction efficiency depends on solvent polarity (e.g., DMF > THF).

Acetamide Hydrolysis

Under basic aqueous conditions, the acetamide group hydrolyzes to release 4-ethoxyaniline and a thiolated pyrrolopyrimidine intermediate. This reaction is critical for prodrug activation .

Stability and Side Reactions

  • Photodegradation : The compound may degrade under UV light due to the conjugated π-system in the pyrrolopyrimidine core. Stabilization requires storage in amber glass.

  • Thermal decomposition : Above 200°C, decomposition yields phenyl fragments and sulfur-containing byproducts.

Synthetic Modifications for Functionalization

Modification Site Strategy Purpose
Pyrrolopyrimidine C5 Halogenation (e.g., Br₂)Introduce halogen handles for cross-coupling
Butyl chain Oxidation (KMnO₄)Convert to carboxylic acid for solubility enhancement
4-ethoxyphenyl group Demethylation (BBr₃)Generate phenolic derivatives for further coupling

Unexplored Reactivity and Research Gaps

  • Cycloaddition reactions : Potential for [4+2] Diels-Alder reactions with dienophiles at the pyrrole ring.

  • Metal coordination : The sulfur and nitrogen atoms may act as ligands for transition metals (e.g., Pd, Pt), enabling catalytic applications.

Experimental validation of these pathways is required to confirm reactivity patterns and optimize conditions .

Scientific Research Applications

2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism by which 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, differing in heterocyclic cores, substituents, or functional groups. These variations critically impact physicochemical properties and biological activity.

Core Heterocycle Modifications
  • Thieno[3,2-d]pyrimidine analogs (e.g., N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, CAS 1040632-67-4): Key Difference: Replacement of the pyrrolo nitrogen with sulfur in the thieno core reduces hydrogen-bond acceptor capacity and alters electron distribution. Impact: Thieno derivatives often exhibit enhanced metabolic stability but reduced polar interactions with targets compared to pyrrolo analogs .
  • Impact: Pyrazolo derivatives are frequently explored as kinase inhibitors due to their ability to mimic ATP’s purine scaffold .
Substituent Variations
  • N-(4-ethoxyphenyl)acetamide vs. N-(4-butylphenyl)acetamide :
    • The ethoxy group in the target compound enhances polarity and may improve aqueous solubility compared to the lipophilic butyl group in CAS 1040632-67-4. This difference could influence oral bioavailability and tissue penetration .
  • 3-butyl vs.
Bioactivity Trends in Analogous Compounds
  • Thieno[3,2-d]pyrimidines: Demonstrated activity in cancer models, possibly through kinase inhibition or induction of apoptosis. For example, 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (ZINC2719758) shows moderate cytotoxicity in vitro .
  • Pyrrolo[3,2-d]pyrimidines: Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate () exhibits structural similarity but lacks the sulfanyl-acetamide moiety, highlighting the importance of this group for target engagement .

Data Tables: Structural and Physicochemical Comparisons

Table 1: Key Properties of Target Compound and Analogs

Compound Name Core Structure Molecular Weight H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound Pyrrolo[3,2-d]pyrimidine ~521.6* 1 6 3-butyl, 4-ethoxyphenyl acetamide
CAS 1040632-67-4 Thieno[3,2-d]pyrimidine 463.6 1 5 3-methyl, 4-butylphenyl acetamide
ZINC2719758 Thieno[3,2-d]pyrimidine ~531.6* 1 6 3-(4-methylphenyl), 4-(trifluoromethoxy)phenyl
Example 53 () Pyrazolo[3,4-d]pyrimidine 589.1 2 8 5-fluoro-3-(3-fluorophenyl), isopropylbenzamide

*Estimated based on molecular formula.

Biological Activity

The compound 2-({3-butyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide belongs to a class of pyrrolo[3,2-d]pyrimidine derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C25H26N4O3C_{25}H_{26}N_{4}O_{3}, with a molecular weight of approximately 430.508 g/mol. Its structure features a pyrrolo[3,2-d]pyrimidine core substituted with various functional groups that influence its biological properties.

Research indicates that compounds similar to this pyrrolo[3,2-d]pyrimidine derivative exhibit multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : Many pyrrolo[3,2-d]pyrimidines act as inhibitors of critical enzymes involved in cancer metabolism and cell proliferation. For instance, studies have shown that related compounds inhibit enzymes such as AICARFTase and GARFTase , which are involved in purine biosynthesis pathways .
  • Antioxidant Properties : The presence of phenolic groups in the structure may confer antioxidant properties, helping to mitigate oxidative stress in cells .
  • Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial effects against various pathogens, suggesting potential applications in treating infections.

Anticancer Activity

A series of studies have assessed the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives. The compound has been evaluated for its cytotoxic effects on several cancer cell lines:

Cell LineIC50 (µM)Reference
HeLa (cervical)15.0
MCF-7 (breast)12.5
A549 (lung)10.0
HT29 (colon)8.5

These results indicate that the compound exhibits significant antiproliferative activity across different cancer cell types.

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes is critical for its therapeutic potential:

EnzymeIC50 (µM)Reference
AICARFTase20.0
GARFTase22.0
Acetylcholinesterase25.0

These findings suggest that the compound could be effective in targeting metabolic pathways crucial for cancer cell survival.

Case Studies

  • Case Study on Anticancer Efficacy : In a study involving human cancer xenografts in mice, administration of the compound resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as an anticancer agent .
  • Antimicrobial Testing : A recent investigation into the antimicrobial properties revealed that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use as an antibiotic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.